
Tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is known for its unique chemical structure and biological activity, making it a subject of interest in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply .
化学反应分析
Types of Reactions: Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
科学研究应用
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. In industry, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cell function and signal transduction, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds: Similar compounds to Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate include other pyrrolidine derivatives with similar chemical structures and properties. These compounds may share some biological activities and applications but differ in their specific effects and uses.
Uniqueness: What sets Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate apart from similar compounds is its unique combination of chemical structure and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3 |
InChI 键 |
YSHFQGLESIRPQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



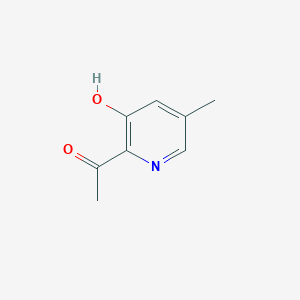


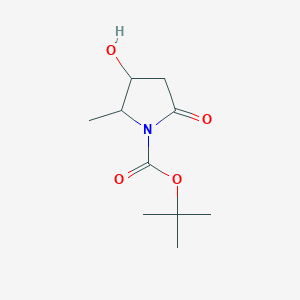
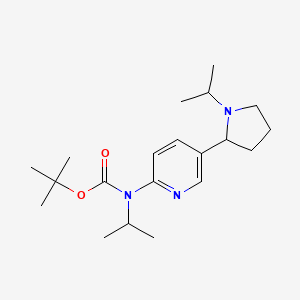
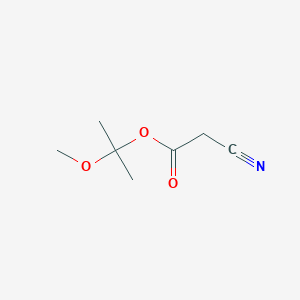
![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)


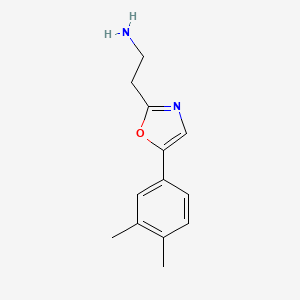

![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)

